2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-16(2,3)23-15(22)19-11-17(12-19)9-18(10-17,14(20)21)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQGTAXSDHJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid, identified by CAS number 2219408-46-3, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 241.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant as it serves as a protecting group in organic synthesis, enhancing the stability and reactivity of the compound in various chemical environments.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 241.28 g/mol |
| Boiling Point | Not specified |
| Log P (octanol/water) | 1.37 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| GI Absorption | High |
| Blood-Brain Barrier (BBB) | Yes |
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties. The spirocyclic structure may contribute to interactions with biological targets involved in cancer cell proliferation.
- Neuroactive Properties : The ability of this compound to cross the blood-brain barrier suggests potential neuroactive effects, which could be explored for therapeutic applications in neurological disorders.
- Enzyme Inhibition : There is evidence that derivatives of azaspiro compounds can act as enzyme inhibitors, particularly in pathways relevant to metabolic diseases.
Case Studies and Research Findings
Several studies have explored the synthesis, characterization, and biological evaluation of azaspiro compounds, including the target compound:
- Synthesis and Yield : A recent synthesis method reported an 84% yield using N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethylformamide at low temperatures, showcasing its feasibility for large-scale production .
- Biological Assays : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, indicating that further exploration of this compound's derivatives could yield promising anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azaspiro[3.3]heptane Core
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Profiles
- Fluoro derivative: Lower logP (~1.8) with improved solubility in polar solvents . Methyl derivative: Balanced logP (~2.0) with moderate solubility, favorable for oral bioavailability .
Metabolic Stability : Methyl and fluoro substituents reduce oxidative metabolism compared to phenyl, enhancing half-life in vivo .
Q & A
Q. Advanced Research Focus
- Distillation : Effective for volatile intermediates (e.g., 3,3-bis(bromomethyl)oxetane) but requires precise temperature control to avoid decomposition .
- Recrystallization : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) selectively crystallize the Boc-protected spirocycle .
- Chromatography : Reverse-phase HPLC resolves diastereomers, critical for chiral variants .
How can researchers design biological activity studies for this compound despite limited published data?
Q. Advanced Research Focus
- Structural analogs : Compare with bioactive spirocycles like 6-oxo-2-azaspiro[3.3]heptane derivatives, which show antibiotic potential (e.g., TBI-223 for tuberculosis) .
- Targeted assays : Prioritize protease inhibition (common for spirocyclic amines) using fluorescence-based enzymatic assays .
- ADMET profiling : Assess metabolic stability via liver microsome studies, leveraging the Boc group’s resistance to esterase cleavage .
What are the stability considerations for this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Acidic conditions : Boc groups are labile below pH 3; stability studies in HCl/NaHCO3 buffers guide storage protocols (e.g., −20°C in inert solvents) .
- Thermal degradation : TGA/DSC analyses reveal decomposition thresholds (>150°C), suggesting lyophilization for long-term storage .
- Light sensitivity : UV-Vis spectroscopy identifies photooxidation risks, necessitating amber vials for light-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
